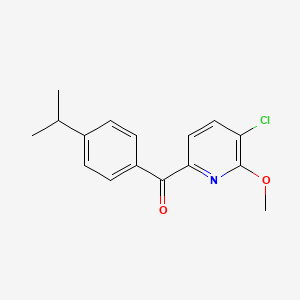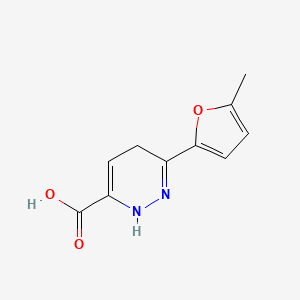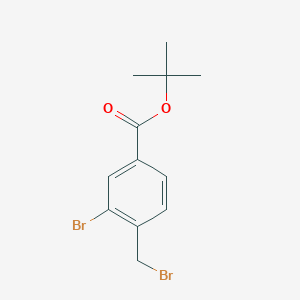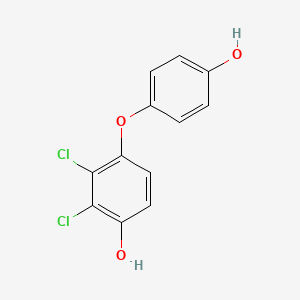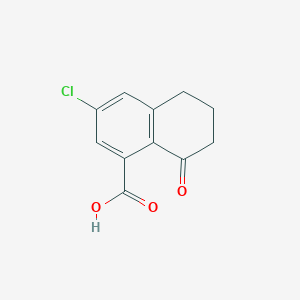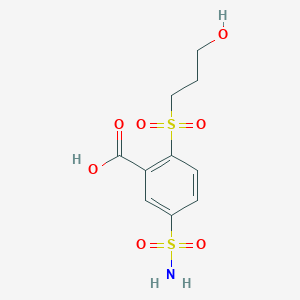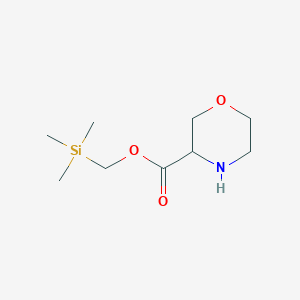
Trimethylsilylmethyl morpholine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilylmethyl morpholine-3-carboxylate is a chemical compound with the molecular formula C9H19NO3Si and a molecular weight of 217.34 g/mol . It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical applications. The compound is known for its unique structural features, which include a trimethylsilyl group attached to a morpholine ring via a carboxylate linkage.
Vorbereitungsmethoden
The synthesis of trimethylsilylmethyl morpholine-3-carboxylate typically involves the reaction of morpholine-3-carboxylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified by distillation or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Trimethylsilylmethyl morpholine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds. This reaction often occurs under mild conditions to preserve the integrity of the morpholine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine-3-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized morpholine compounds.
Wissenschaftliche Forschungsanwendungen
Trimethylsilylmethyl morpholine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. The compound’s stability and reactivity make it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound is used as a building block for the synthesis of bioactive molecules. Its derivatives have shown potential in drug discovery and development.
Medicine: The compound’s derivatives are investigated for their pharmacological properties, including antimicrobial and anticancer activities.
Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of trimethylsilylmethyl morpholine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s trimethylsilyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity.
For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes, leading to cell lysis and death. In anticancer research, its derivatives may inhibit key signaling pathways involved in cell proliferation and survival, inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Trimethylsilylmethyl morpholine-3-carboxylate can be compared with other similar compounds, such as:
Trimethylsilyl morpholine: This compound lacks the carboxylate group, making it less reactive in certain chemical reactions.
Morpholine-3-carboxylate: This compound lacks the trimethylsilyl group, resulting in different physical and chemical properties.
Trimethylsilyl ethyl morpholine: This compound has an ethyl group instead of a methyl group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of the trimethylsilyl group and the morpholine ring, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C9H19NO3Si |
|---|---|
Molekulargewicht |
217.34 g/mol |
IUPAC-Name |
trimethylsilylmethyl morpholine-3-carboxylate |
InChI |
InChI=1S/C9H19NO3Si/c1-14(2,3)7-13-9(11)8-6-12-5-4-10-8/h8,10H,4-7H2,1-3H3 |
InChI-Schlüssel |
FXUCINLGGJUUIB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)COC(=O)C1COCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide](/img/structure/B13867350.png)
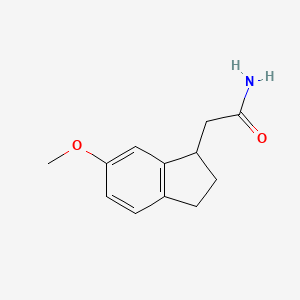


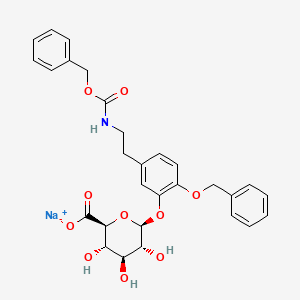
![3-(4-Bromophenyl)sulfonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B13867382.png)
